1-(1-tert-butyl-1H-pyrazol-3-yl)ethan-1-one
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Overview
Description
1-(1-tert-butyl-1H-pyrazol-3-yl)ethan-1-one is a chemical compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This compound is characterized by the presence of a tert-butyl group attached to the pyrazole ring and an ethanone group at the 3-position of the pyrazole ring. Pyrazole derivatives are known for their wide range of physiological and pharmacological activities, making them valuable in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-tert-butyl-1H-pyrazol-3-yl)ethan-1-one can be achieved through several synthetic routes. One common method involves the condensation of tert-butyl hydrazine with an appropriate β-diketone, followed by cyclization to form the pyrazole ring. The reaction is typically carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
1-(1-tert-butyl-1H-pyrazol-3-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typical conditions include moderate temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyrazole derivatives with carboxylic acid or aldehyde groups, while reduction may produce alcohol derivatives. Substitution reactions can result in a wide range of functionalized pyrazole compounds .
Scientific Research Applications
1-(1-tert-butyl-1H-pyrazol-3-yl)ethan-1-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(1-tert-butyl-1H-pyrazol-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, pyrazole derivatives have been shown to inhibit enzymes involved in inflammation and cancer progression, leading to their potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-(1-tert-butyl-1H-pyrazol-5-yl)ethan-1-one: This compound is structurally similar but has the ethanone group at the 5-position of the pyrazole ring.
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: Another pyrazole derivative with different substituents on the pyrazole ring.
Uniqueness
1-(1-tert-butyl-1H-pyrazol-3-yl)ethan-1-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other pyrazole derivatives. Its tert-butyl group and ethanone moiety contribute to its stability and reactivity, making it a valuable compound for various research applications .
Properties
CAS No. |
1780803-44-2 |
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Molecular Formula |
C9H14N2O |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
1-(1-tert-butylpyrazol-3-yl)ethanone |
InChI |
InChI=1S/C9H14N2O/c1-7(12)8-5-6-11(10-8)9(2,3)4/h5-6H,1-4H3 |
InChI Key |
LSFOAQWDEUACDU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NN(C=C1)C(C)(C)C |
Purity |
0 |
Origin of Product |
United States |
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